molecular formula C12H13NOS B13876905 2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol CAS No. 24622-38-6

2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol

Cat. No.: B13876905
CAS No.: 24622-38-6
M. Wt: 219.30 g/mol
InChI Key: QKNUGNBNHYKFSP-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol is an organic compound that features a thiazole ring substituted with a methyl group and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol typically involves the reaction of 4-methyl-1,3-thiazole with phenylethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylethanol, followed by nucleophilic substitution on the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)-1-phenylethanol is unique due to its specific substitution pattern and the presence of both a thiazole ring and a phenylethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

24622-38-6

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-1-phenylethanol

InChI

InChI=1S/C12H13NOS/c1-9-8-15-12(13-9)7-11(14)10-5-3-2-4-6-10/h2-6,8,11,14H,7H2,1H3

InChI Key

QKNUGNBNHYKFSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(C2=CC=CC=C2)O

Origin of Product

United States

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